1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one
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Overview
Description
1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one is a chemical compound with a complex structure that includes a piperazine ring and a cyclobutylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(1-cyclobutylpiperidin-4-yl)oxyaniline with piperazine under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-{4-[(1-Cyclopentylpiperidin-4-yl)oxy]phenyl}piperazin-2-one: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline: An intermediate compound used in the synthesis of the target compound.
Uniqueness
1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
921616-53-7 |
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Molecular Formula |
C19H27N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]piperazin-2-one |
InChI |
InChI=1S/C19H27N3O2/c23-19-14-20-10-13-22(19)16-4-6-17(7-5-16)24-18-8-11-21(12-9-18)15-2-1-3-15/h4-7,15,18,20H,1-3,8-14H2 |
InChI Key |
ADLYNHHCYWILKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)N4CCNCC4=O |
Origin of Product |
United States |
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